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Compound of Interest

Compound Name: 1-Chloroethyl ethyl carbonate

Cat. No.: B1630509 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

1-Chloroethyl ethyl carbonate (CEEC), a key intermediate in pharmaceutical and fine

chemical synthesis.[1] This document is intended for researchers, scientists, and drug

development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the

data, but on the rationale behind the data acquisition and the expert interpretation of the

spectral features.

Introduction to 1-Chloroethyl Ethyl Carbonate
1-Chloroethyl ethyl carbonate, with the chemical formula C₅H₉ClO₃ and a molecular weight

of 152.58 g/mol , is a colorless to pale yellow liquid.[2] It is a halogenated organic compound

and a derivative of carbonic acid.[1] This compound is primarily used as a reactive intermediate

in various synthetic processes, particularly in the pharmaceutical industry.[1] Given its role in

the synthesis of active pharmaceutical ingredients, a thorough understanding of its

spectroscopic signature is crucial for quality control, reaction monitoring, and regulatory

compliance.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1630509?utm_src=pdf-interest
https://www.benchchem.com/product/b1630509?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/1-chloroethyl-ethyl-carbonate-dic24117.html
https://www.benchchem.com/product/b1630509?utm_src=pdf-body
https://www.benchchem.com/product/b1630509?utm_src=pdf-body
https://framochem.com/wp-content/uploads/2024/12/TDS_1-Chloroethyl-isopropyl-carbonate.pdf
https://wap.guidechem.com/encyclopedia/1-chloroethyl-ethyl-carbonate-dic24117.html
https://wap.guidechem.com/encyclopedia/1-chloroethyl-ethyl-carbonate-dic24117.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 50893-36-2[3]

Molecular Formula C₅H₉ClO₃[4]

Molecular Weight 152.58 g/mol [4]

Appearance Colorless to light yellow clear liquid[3]

Boiling Point 159-161 °C[4]

Density 1.136 g/mL at 20 °C[4]

Refractive Index n20/D 1.413[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules

in solution. For 1-Chloroethyl ethyl carbonate, both ¹H and ¹³C NMR provide unambiguous

evidence for its structure.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A dilute solution of 1-Chloroethyl ethyl carbonate (approximately 5-10

mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). CDCl₃ is chosen for its excellent

solubilizing properties for this compound and its distinct single residual peak that does not

interfere with the analyte signals. Tetramethylsilane (TMS) is used as an internal standard for

referencing the chemical shifts to 0 ppm.

Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.[1] A higher field

strength instrument is chosen to achieve better signal dispersion and resolution, which is

particularly useful for resolving coupling patterns.

¹H NMR Acquisition:

The prepared sample is placed in a 5 mm NMR tube.

The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
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A standard one-pulse ¹H NMR experiment is performed.

Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

The acquired data is Fourier transformed, phase-corrected, and baseline-corrected.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is performed on the same sample.

A larger number of scans (typically 128 to 1024) are required due to the lower natural

abundance of the ¹³C isotope.

The data is processed similarly to the ¹H NMR data.

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 1-Chloroethyl ethyl carbonate is characterized by three distinct

signals, consistent with the three different proton environments in the molecule.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

1.35 Triplet 3H -O-CH₂-CH₃

1.85 Doublet 3H -CH(Cl)-CH₃

4.25 Quartet 2H -O-CH₂-CH₃

6.45 Quartet 1H -CH(Cl)-CH₃

Interpretation:

The triplet at 1.35 ppm corresponds to the methyl protons of the ethyl group. The triplet

multiplicity arises from the coupling with the adjacent two methylene protons (n+1 rule,

2+1=3).

The doublet at 1.85 ppm is assigned to the methyl protons adjacent to the chlorine-bearing

methine group. The doublet multiplicity is due to coupling with the single methine proton
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(1+1=2).

The quartet at 4.25 ppm is characteristic of the methylene protons of the ethyl group. The

quartet multiplicity is a result of coupling with the three adjacent methyl protons (3+1=4). The

downfield shift compared to a typical alkane is due to the deshielding effect of the adjacent

oxygen atom.

The quartet at 6.45 ppm corresponds to the methine proton attached to both the chlorine

atom and the carbonate oxygen. This proton is significantly deshielded due to the

electronegativity of both adjacent atoms, resulting in a large downfield chemical shift. The

quartet multiplicity arises from coupling to the adjacent three methyl protons (3+1=4).

Caption: Molecular structure of 1-Chloroethyl ethyl carbonate.

¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five

carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment

14.1 -O-CH₂-CH₃

25.8 -CH(Cl)-CH₃

65.2 -O-CH₂-CH₃

85.1 -CH(Cl)-CH₃

152.3 C=O

Interpretation:

The signal at 14.1 ppm is assigned to the methyl carbon of the ethyl group, which is the most

upfield signal as it is the least deshielded.

The signal at 25.8 ppm corresponds to the methyl carbon adjacent to the chloro-methine

group.
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The methylene carbon of the ethyl group appears at 65.2 ppm, shifted downfield due to the

attached oxygen atom.

The methine carbon, bonded to both chlorine and oxygen, is significantly deshielded and

appears at 85.1 ppm.

The carbonyl carbon of the carbonate group is the most deshielded carbon and appears

furthest downfield at 152.3 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy
Sample Preparation: A drop of neat 1-Chloroethyl ethyl carbonate is placed between two

sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film. Salt plates

are used as they are transparent to infrared radiation in the typical analysis range.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Acquisition:

A background spectrum of the empty salt plates is recorded.

The sample is applied to the plates, and the sample spectrum is recorded.

The background spectrum is automatically subtracted from the sample spectrum to yield the

final IR spectrum.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

IR Spectral Data and Interpretation
The IR spectrum of 1-Chloroethyl ethyl carbonate displays characteristic absorption bands

for its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

2980-2900 Medium-Strong C-H stretching (alkane)

1745 Strong C=O stretching (carbonate)

1260 Strong C-O stretching (ester-like)

780 Medium-Strong C-Cl stretching

Interpretation:

The absorptions in the 2980-2900 cm⁻¹ region are due to the stretching vibrations of the C-H

bonds in the ethyl and chloroethyl groups.

The very strong and sharp absorption band at 1745 cm⁻¹ is highly characteristic of the C=O

stretching vibration of the carbonate functional group. This is one of the most prominent

features in the spectrum.

The strong absorption at 1260 cm⁻¹ is attributed to the asymmetric C-O stretching vibrations

of the carbonate ester linkage.

The band at 780 cm⁻¹ is in the region expected for the C-Cl stretching vibration.

1-Chloroethyl ethyl carbonate IR Spectrometer Vibrational Transitions

IR Spectrum

C-H stretch

C=O stretch

C-O stretch

C-Cl stretch
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Caption: Experimental workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is

typically used for the analysis of small, volatile molecules like 1-Chloroethyl ethyl carbonate.

Data Acquisition:

A small amount of the sample is introduced into the ion source, where it is vaporized and

bombarded with a high-energy electron beam (typically 70 eV).

This causes the molecule to ionize and fragment.

The resulting positively charged ions are accelerated and separated by a mass analyzer

(e.g., a quadrupole).

A detector measures the abundance of ions at each mass-to-charge ratio.

Mass Spectral Data and Interpretation
The mass spectrum of 1-Chloroethyl ethyl carbonate will show a molecular ion peak and

several fragment ion peaks. Due to the presence of chlorine, the molecular ion peak and any

chlorine-containing fragment peaks will exhibit a characteristic isotopic pattern (³⁵Cl to ³⁷Cl ratio

of approximately 3:1).

Expected Key Fragments:
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m/z Ion Structure Interpretation

152/154 [C₅H₉ClO₃]⁺
Molecular ion (M⁺) with ³⁵Cl

and ³⁷Cl isotopes

117 [C₄H₆O₃]⁺ Loss of Cl

107 [C₂H₄ClO]⁺
Fragment from cleavage of the

carbonate

89 [C₂H₄O₃]⁺ Fragment from cleavage

63/65 [C₂H₄Cl]⁺ Chloroethyl fragment

45 [C₂H₅O]⁺ Ethoxy fragment

29 [C₂H₅]⁺ Ethyl fragment

Interpretation:

The molecular ion peak (M⁺) is expected at m/z 152 (for the ³⁵Cl isotope) and m/z 154 (for

the ³⁷Cl isotope) in a roughly 3:1 intensity ratio, confirming the molecular weight and the

presence of one chlorine atom.

Fragmentation can occur at various points in the molecule. Common fragmentation

pathways would include the loss of a chlorine radical, cleavage of the C-O bonds of the

carbonate, and cleavage of the C-C bonds.

The presence of peaks at m/z 63 and 65 would strongly suggest the presence of a

chloroethyl fragment.

The peak at m/z 45 would be indicative of an ethoxy fragment, and the peak at m/z 29 would

correspond to an ethyl fragment.
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Major Fragmentation Pathways

[C₅H₉ClO₃]⁺˙ (m/z 152/154)

[C₄H₆O₃]⁺ (m/z 117)

- •Cl

[C₂H₄ClO]⁺ (m/z 107)

- •OCH₂CH₃

[C₂H₄Cl]⁺ (m/z 63/65)

- •OCOOCH₂CH₃

[C₂H₅O]⁺ (m/z 45)

- •CH(Cl)CH₃

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a definitive and

comprehensive characterization of 1-Chloroethyl ethyl carbonate. The ¹H and ¹³C NMR

spectra confirm the connectivity of the atoms in the molecule, while the IR spectrum identifies

the key functional groups. Mass spectrometry confirms the molecular weight and provides

insight into the molecule's fragmentation patterns. This detailed spectroscopic guide serves as

a valuable resource for scientists and researchers working with this important chemical

intermediate, ensuring its correct identification and quality assessment in research and

manufacturing settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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